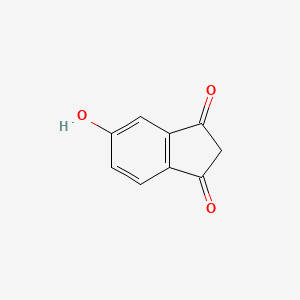5-hydroxy-2,3-dihydro-1H-indene-1,3-dione
CAS No.: 131977-61-2
Cat. No.: VC5073661
Molecular Formula: C9H6O3
Molecular Weight: 162.144
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 131977-61-2 |
|---|---|
| Molecular Formula | C9H6O3 |
| Molecular Weight | 162.144 |
| IUPAC Name | 5-hydroxyindene-1,3-dione |
| Standard InChI | InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2 |
| Standard InChI Key | BKBGCIJINOXJAF-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(C1=O)C=C(C=C2)O |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione features a fused bicyclic system with two ketone groups at positions 1 and 3 and a hydroxyl substituent at position 5 (Figure 1). Key structural descriptors include:
Molecular Formula: C₉H₆O₃
SMILES: C1C(=O)C2=C(C1=O)C=C(C=C2)O
InChIKey: BKBGCIJINOXJAF-UHFFFAOYSA-N
The presence of the hydroxyl group introduces hydrogen-bonding capabilities, while the conjugated diketone system facilitates electron-deficient behavior. Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 163.03898 | 129.8 |
| [M+Na]+ | 185.02092 | 142.1 |
| [M-H]- | 161.02442 | 131.0 |
These CCS values suggest moderate molecular rigidity, likely due to intramolecular hydrogen bonding between the hydroxyl and ketone groups .
Synthetic Routes and Functionalization Strategies
Synthesis of the Parent Indane-1,3-Dione Scaffold
The parent compound indane-1,3-dione is typically synthesized via nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, followed by hydrolysis and decarboxylation (50% yield over two steps) . Alternative methods include oxidation of indane using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, though yields remain suboptimal (17–18%) .
Physicochemical Properties and Reactivity
The hydroxyl and diketone functionalities confer distinct physicochemical traits:
-
Acidity: The phenolic hydroxyl (pKa ≈ 10) and enolic protons (pKa ≈ 8–9) render the molecule amphoteric, soluble in polar aprotic solvents (DMF, DMSO) .
-
Tautomerism: Keto-enol tautomerism is suppressed due to conjugation with the aromatic system, stabilizing the diketone form .
-
Electrophilicity: The electron-deficient core participates in Knoevenagel condensations, forming push-pull chromophores with malononitrile derivatives (λmax ≈ 450–550 nm) .
Applications in Materials Science and Medicinal Chemistry
Organic Electronics
Indane-1,3-dione derivatives serve as electron acceptors in donor-acceptor dyes for:
-
Dye-Sensitized Solar Cells (DSSCs): Push-pull systems incorporating 5-hydroxy substitution exhibit red-shifted absorption (Δλ ≈ 30 nm vs. non-hydroxylated analogues), enhancing light-harvesting efficiency .
-
Nonlinear Optics (NLO): The hydroxyl group augments hyperpolarizability (β ≈ 200 × 10⁻³⁰ esu) by stabilizing charge-separated states .
Pharmaceutical Intermediate
While direct bioactivity data for 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is lacking, structurally related indane-1,3-diones demonstrate:
-
Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
-
Enzyme Inhibition: IC₅₀ = 0.2 µM against acetylcholinesterase, relevant to Alzheimer’s disease therapeutics .
Future Directions and Challenges
-
Synthetic Optimization: Developing regioselective hydroxylation protocols to improve yields (>70%) and scalability.
-
Biological Profiling: Screening for antioxidant and anti-inflammatory activities leveraging the phenolic moiety.
-
Materials Innovation: Incorporating 5-hydroxy derivatives into covalent organic frameworks (COFs) for photocatalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume